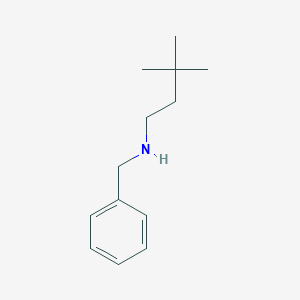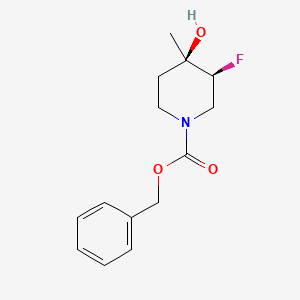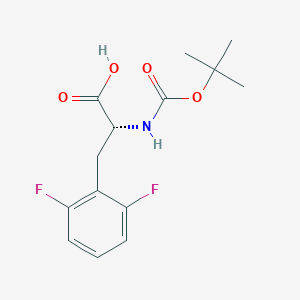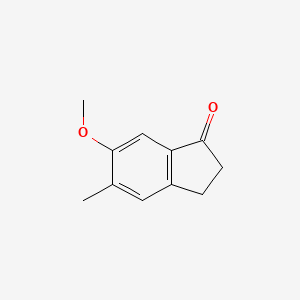
9-methyl-9H-thioxanthene
Übersicht
Beschreibung
9-Methyl-9H-thioxanthene is an organic compound with the molecular formula C₁₄H₁₂S. It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthene. This compound is characterized by a tricyclic structure where a sulfur atom replaces one of the oxygen atoms in the xanthene framework. Thioxanthenes are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 9-methyl-9H-thioxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromothiophenol with 2-bromotoluene in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the thioxanthene ring system. The reaction conditions often include heating the mixture in a suitable solvent like dimethylformamide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
9-Methyl-9H-thioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-9-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings of this compound. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
9-Methyl-9H-thioxanthene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Photochemistry: It serves as a photocatalyst in various photochemical reactions, including polymerization and organic transformations.
Medicinal Chemistry: Thioxanthene derivatives, including this compound, are investigated for their potential therapeutic properties, such as antipsychotic and anti-inflammatory activities.
Material Science: The compound is used in the synthesis of stimuli-responsive materials that exhibit mechanochromic, thermoresponsive, and triboluminescent behaviors.
Wirkmechanismus
The mechanism of action of 9-methyl-9H-thioxanthene in photochemical reactions involves the absorption of light, leading to the excitation of the molecule to its triplet state. This excited state can then participate in various photoredox cycles, facilitating the formation of reactive intermediates that drive the chemical transformations. The compound’s ability to undergo such photochemical processes is attributed to its high triplet energy and relatively long triplet lifetime .
Vergleich Mit ähnlichen Verbindungen
9-Methyl-9H-thioxanthene can be compared with other thioxanthene derivatives and related compounds:
Thioxanthone: Thioxanthone is another sulfur-containing analog of xanthene, known for its role as a photocatalyst in organic reactions.
9-Phenyl-9H-thioxanthene: This compound is structurally similar to this compound but has a phenyl group instead of a methyl group, leading to differences in its chemical behavior and applications.
Eigenschaften
IUPAC Name |
9-methyl-9H-thioxanthene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSZBCZZVNSQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2SC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-](/img/structure/B3245377.png)
![Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-](/img/structure/B3245382.png)






![Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-](/img/structure/B3245434.png)
